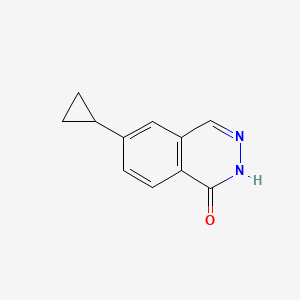

6-cyclopropylphthalazin-1(2H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

6-cyclopropyl-2H-phthalazin-1-one |

InChI |

InChI=1S/C11H10N2O/c14-11-10-4-3-8(7-1-2-7)5-9(10)6-12-13-11/h3-7H,1-2H2,(H,13,14) |

InChI Key |

NJAGNIKDLHQUER-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC3=C(C=C2)C(=O)NN=C3 |

Origin of Product |

United States |

Reaction Mechanisms in Phthalazinone and Cyclopropyl Synthesis

Mechanistic Investigations of Phthalazinone Formation Reactions

The synthesis of the phthalazinone core typically proceeds through cyclocondensation reactions. nih.govlongdom.org These reactions involve the formation of the heterocyclic ring from two or more precursor molecules.

A common and effective method for the synthesis of phthalazinones is the cyclocondensation of a phthalic anhydride (B1165640) derivative with a hydrazine (B178648). longdom.org In a plausible synthetic route to a precursor for 6-cyclopropylphthalazin-1(2H)-one, a substituted phthalic anhydride could react with hydrazine hydrate.

The reaction is proposed to initiate with the nucleophilic attack of one of the nitrogen atoms of hydrazine onto one of the carbonyl carbons of the phthalic anhydride. This leads to the opening of the anhydride ring to form an intermediate acylhydrazide. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen atom of the hydrazine moiety onto the remaining carbonyl group. The final step involves the dehydration of the cyclic intermediate to yield the stable aromatic phthalazinone ring system.

A similar mechanism is proposed for the reaction of phthalaldehydic acid with a substituted phenyl hydrazine, which proceeds through the formation of a hydrazone intermediate followed by intramolecular cyclization and dehydration to form the phthalazinone ring. researchgate.net

Table 1: Proposed Intermediates in Phthalazinone Formation via Cyclocondensation

| Step | Intermediate/Transition State | Description |

| 1 | Nucleophilic Attack | Hydrazine attacks a carbonyl group of the phthalic anhydride. |

| 2 | Ring Opening | The anhydride ring opens to form an acylhydrazide. |

| 3 | Intramolecular Cyclization | The terminal nitrogen of the hydrazide attacks the second carbonyl group. |

| 4 | Dehydration | Elimination of a water molecule to form the aromatic phthalazinone. |

The electron-pushing formalism for the cyclocondensation reaction illustrates the flow of electrons during bond formation and cleavage. The initial nucleophilic attack of the hydrazine on the carbonyl carbon is followed by a cascade of proton transfers and the eventual elimination of water.

Mechanisms of Cyclopropanation Reactions

The introduction of the cyclopropyl (B3062369) group onto the phthalazinone scaffold can be achieved through various cyclopropanation reactions. The choice of method depends on the nature of the precursor. For instance, a 6-vinylphthalazin-1(2H)-one could serve as a versatile starting material.

Michael Addition-Initiated Ring-Closure (MIRC) is a powerful method for the formation of cyclopropanes. rsc.org This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or a similar Michael acceptor, followed by an intramolecular nucleophilic substitution that closes the three-membered ring.

In the context of synthesizing this compound, a precursor such as a 6-(2-halo-2-nitroethenyl)phthalazin-1(2H)-one could react with a soft nucleophile. The nucleophile would first add to the β-position of the nitroalkene (Michael addition). The resulting enolate or nitronate would then undergo an intramolecular cyclization by displacing the halide on the adjacent carbon, thus forming the cyclopropane (B1198618) ring.

Dirhodium(II) carboxylate complexes are highly effective catalysts for the cyclopropanation of alkenes using diazo compounds as carbene precursors. wikipedia.orgnih.gov For a 6-vinylphthalazin-1(2H)-one precursor, the reaction with a diazo compound, such as ethyl diazoacetate, in the presence of a dirhodium catalyst would proceed through a metal-carbene intermediate.

The proposed mechanism involves the reaction of the dirhodium catalyst with the diazo compound to form a rhodium-carbene complex, with the concomitant loss of nitrogen gas. The alkene (the vinyl group on the phthalazinone) then attacks the electrophilic carbene carbon in a concerted fashion to form the cyclopropane ring. wikipedia.org The stereochemistry of the resulting cyclopropane is often influenced by the ligands on the dirhodium catalyst.

Table 2: Key Species in Dirhodium-Catalyzed Cyclopropanation

| Species | Role |

| Alkene (e.g., 6-vinylphthalazin-1(2H)-one) | Substrate for cyclopropanation |

| Diazo Compound (e.g., Ethyl diazoacetate) | Carbene precursor |

| Dirhodium(II) Catalyst | Forms the active metal-carbene intermediate |

| Rhodium-Carbene Complex | The key reactive intermediate that transfers the carbene to the alkene |

The formation of a cyclopropane ring can also be achieved through an intramolecular nucleophilic substitution reaction. This typically involves a substrate containing both a nucleophilic center and a leaving group separated by two carbon atoms.

A plausible precursor for this pathway would be a 6-(1-haloethyl)phthalazin-1(2H)-one derivative with an adjacent acidic proton. Treatment with a strong base would deprotonate the carbon alpha to the phthalazinone ring, generating a carbanion. This carbanion would then act as an intramolecular nucleophile, attacking the carbon bearing the halogen in an SN2 fashion to displace the halide and form the cyclopropane ring. wikipedia.org This intramolecular SN2 reaction is a 3-exo-tet cyclization. The stereochemistry of the starting material can influence the stereochemistry of the cyclopropane product.

Intramolecular Cyclization and Carbonylative Cyclization Processes

Intramolecular cyclization and carbonylative cyclization are pivotal in the formation of the phthalazinone ring system, often starting from appropriately substituted benzene (B151609) derivatives. These methods offer versatility and efficiency in generating a diverse range of phthalazinone analogs.

Intramolecular Cyclization

Intramolecular cyclization is a fundamental process in organic synthesis where a single molecule containing two reactive functional groups reacts with itself to form a cyclic compound. In the context of phthalazinone synthesis, this typically involves the condensation of a hydrazine with a 2-acyl or 2-formylbenzoic acid derivative.

The reaction mechanism initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on the carbonyl carbon of the aldehyde or ketone group of the benzoic acid derivative. This is followed by a dehydration step to form a hydrazone intermediate. The subsequent and final step is an intramolecular nucleophilic attack by the second nitrogen atom of the hydrazone onto the carboxylic acid group, which, after another dehydration step, leads to the formation of the stable six-membered phthalazinone ring.

Various catalysts can be employed to facilitate this reaction. For instance, ammonium (B1175870) chloride has been shown to be an effective mediator for the cyclization reaction between 2-formylbenzoic acid and aryl hydrazines, proceeding at room temperature in methanol (B129727) with high yields. osi.lv The proposed mechanism suggests that ammonium chloride acts as a mild Lewis acid, activating the carbonyl group towards nucleophilic attack. osi.lv

Another approach involves the use of nickel chloride hexahydrate as a catalyst in water at room temperature, which also provides good to excellent yields of the desired phthalazinone products from 2-carboxybenzaldehyde (B143210) and various hydrazine derivatives. mdpi.com

The general scheme for the intramolecular cyclization to form a phthalazinone is depicted below:

Starting Materials: 2-Formylbenzoic acid and Hydrazine Intermediate: Hydrazone Product: Phthalazin-1(2H)-one

A variety of substituted hydrazines can be used in this reaction, leading to the formation of N-substituted phthalazinones. The reaction conditions are generally mild, and the yields are often high, making this a popular method for the synthesis of these heterocyclic compounds.

| Catalyst | Solvent | Temperature | Yield (%) | Reference |

| Ammonium Chloride | Methanol | Room Temperature | 80-94 | osi.lv |

| Nickel Chloride Hexahydrate | Water | Room Temperature | Good to Excellent | mdpi.com |

Carbonylative Cyclization Processes

Carbonylative cyclization represents a more convergent approach to phthalazinone synthesis, where a carbonyl group (CO) is introduced during the cyclization process. This method often utilizes transition metal catalysts, with palladium being a prominent example.

A key strategy involves the palladium-catalyzed carbonylative coupling of 2-bromobenzaldehydes with hydrazines. In this reaction, carbon monoxide is used as the source of the carbonyl group. The catalytic cycle is thought to involve the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by the insertion of carbon monoxide into the aryl-palladium bond to form an acyl-palladium complex. Subsequent reaction with hydrazine and reductive elimination leads to the formation of the phthalazinone ring and regeneration of the palladium(0) catalyst. acs.org

Molybdenum hexacarbonyl (Mo(CO)₆) can serve as a solid and safer source of carbon monoxide in these reactions. Current time information in Bangalore, IN. One-pot syntheses have also been developed, for example, using paraformaldehyde as a cheap and readily available carbon source in a palladium-catalyzed reaction between 2-halomethyl benzoates and aryl hydrazines to produce various substituted phthalazinones in good yields. psu.edu

The general scheme for the palladium-catalyzed carbonylative cyclization is as follows:

Starting Materials: 2-Bromobenzaldehyde, Hydrazine, and a Carbon Monoxide Source Catalyst: Palladium complex Product: Phthalazin-1(2H)-one

This methodology is particularly useful for creating phthalazinones from readily available starting materials and allows for the introduction of a carbonyl group in a single, efficient step.

| Catalyst System | CO Source | Key Reactants | Yield (%) | Reference |

| Palladium Catalyst | Carbon Monoxide Gas | 2-Bromobenzaldehydes, Hydrazines | - | acs.org |

| Palladium Catalyst | Molybdenum Hexacarbonyl | 1,2-Dibromoarenes (for phthalimides) | - | Current time information in Bangalore, IN. |

| Palladium Catalyst | Paraformaldehyde | 2-Halomethyl benzoates, Aryl hydrazines | Good | psu.edu |

Derivatization and Structure Function Relationship Studies of the 6 Cyclopropylphthalazin 1 2h One Core

Functionalization Strategies for Phthalazinone Derivatives

The derivatization of the 6-cyclopropylphthalazin-1(2H)-one core can be approached by modifying the phthalazinone ring system or the cyclopropyl (B3062369) substituent. These modifications are crucial for fine-tuning the molecule's chemical and physical properties.

The phthalazinone ring system is amenable to a variety of functionalization reactions, allowing for the introduction of diverse substituents. Transition-metal-catalyzed C-H bond activation has emerged as a powerful tool for this purpose. nih.gov This strategy often utilizes the directing-group ability of the nitrogen and oxygen atoms within the phthalazinone core to achieve site-selective functionalization. nih.gov

Common functionalization strategies include:

Alkylation and Arylation: The nitrogen atom at the 2-position (N2) can be readily alkylated or arylated using various alkyl or aryl halides in the presence of a base. beilstein-journals.org Palladium-catalyzed cross-coupling reactions are also employed to introduce aryl and heteroaryl groups at specific positions on the benzene (B151609) ring of the phthalazinone core.

Amination: The introduction of amino groups can be achieved through palladium-catalyzed amination of bromo-substituted phthalazinones. beilstein-journals.org This allows for the synthesis of a wide range of amino- and polyaminophthalazinone derivatives. beilstein-journals.org

Halogenation: Selective halogenation, particularly bromination, at the 4-position of the phthalazinone ring can be accomplished using reagents like bromine in the presence of potassium bromide. beilstein-journals.org These halogenated intermediates serve as versatile handles for further synthetic transformations, including cross-coupling reactions. researchgate.net

Acylation and Sulfonylation: The phthalazinone core can undergo acylation and sulfonylation reactions, often directed by the inherent reactivity of the ring system or through catalytic processes. nih.gov

These functionalization methods enable the creation of a library of this compound derivatives with varied electronic and steric properties, which is essential for structure-activity relationship studies.

The cyclopropyl group, while often considered a stable moiety, can also be strategically modified to introduce further diversity. The unique electronic properties and inherent ring strain of the cyclopropyl group make it susceptible to specific chemical transformations. beilstein-journals.orgscite.ai

Key modification strategies include:

C-H Functionalization: Direct C(sp³)–H functionalization of the cyclopropane (B1198618) ring is a modern approach to introduce new substituents. nih.gov This can be achieved using transition-metal catalysis, allowing for the installation of various functional groups directly onto the three-membered ring.

Ring-Opening Reactions: The high ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) allows for ring-opening reactions under specific conditions, such as with Lewis acids or through radical pathways. beilstein-journals.orgscite.ainih.govresearchgate.net This can lead to the formation of acyclic structures or the construction of new ring systems, thereby expanding the chemical space accessible from the this compound core. For instance, aryl cyclopropyl ketones can undergo cyclization to form tetralones in the presence of acid catalysts. rsc.org

Introduction of Adjacent Functional Groups: The cyclopropyl group can be part of a larger functional moiety. For example, the synthesis of cyclopropyl ketones allows for further reactions at the carbonyl group or the alpha-position. nih.gov Base-catalyzed α-alkylation or α-fluorination of cyclopropyl ketones can introduce additional functionality. nih.gov

These modifications of the cyclopropyl group provide a means to modulate the conformational rigidity and lipophilicity of the molecule, which can significantly impact its chemical behavior. iris-biotech.de

Chemical Transformation and Synthetic Utility of Phthalazinone-Cyclopropyl Conjugates

The this compound core and its derivatives are valuable building blocks in organic synthesis. The combination of the phthalazinone and cyclopropyl moieties offers multiple reaction sites for further chemical transformations.

The synthetic utility of these conjugates is demonstrated in several ways:

Scaffolds for Complex Molecules: Phthalazinone derivatives serve as versatile scaffolds for the construction of more complex heterocyclic systems. iris-biotech.descientificupdate.com For example, they can be used as precursors for the synthesis of fused heterocyclic compounds and novel nucleoside analogues. scientificupdate.com

Hybrid Molecule Synthesis: The functional groups on both the phthalazinone ring and the cyclopropyl group can be used to link these molecules to other pharmacophores, leading to the creation of hybrid molecules with potentially novel properties. iris-biotech.de

Access to Diverse Ring Systems: As mentioned earlier, ring-opening reactions of the cyclopropyl group can lead to the formation of different carbocyclic and heterocyclic systems, highlighting the synthetic versatility of this moiety. beilstein-journals.orgnih.gov

The chemical transformations of these conjugates are often designed to enhance specific properties, making them useful intermediates in the development of new materials and biologically active compounds.

Structure-Activity Relationship (SAR) Analysis from a Chemical Perspective

From a chemical standpoint, SAR analysis of this compound derivatives involves understanding how structural modifications influence their chemical reactivity and properties.

The chemical reactivity of this compound derivatives is directly influenced by the electronic and steric nature of the substituents on both the phthalazinone ring and the cyclopropyl group.

Key correlations include:

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on the phthalazinone ring can significantly alter the electron density of the entire molecule. This, in turn, affects its susceptibility to nucleophilic or electrophilic attack. For instance, electron-withdrawing groups can increase the acidity of the N-H proton at the 2-position.

Steric Effects: The size and conformation of substituents can influence the regioselectivity of reactions by sterically hindering certain reaction sites. This is particularly important in C-H activation reactions where directing groups guide the catalyst to a specific position.

Reactivity of the Cyclopropyl Group: The reactivity of the cyclopropyl ring itself can be modulated. For example, the presence of an adjacent electron-withdrawing group can facilitate nucleophilic attack and ring-opening. nih.gov

By systematically varying the substituents and studying the resulting changes in chemical reactivity, a comprehensive SAR profile can be established.

Computational chemistry provides powerful tools for understanding the structure-reactivity relationships of this compound derivatives at a molecular level. digitellinc.comorgsyn.orgnih.gov

Common computational methods and their applications include:

Density Functional Theory (DFT): DFT calculations are widely used to determine the electronic properties of molecules. digitellinc.com Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. digitellinc.com

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the electron density distribution around a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This helps in predicting the sites of chemical reactions. digitellinc.com

Transition State Modeling: Computational modeling can be used to calculate the energies of transition states for various reaction pathways. This allows for the prediction of reaction mechanisms and the rationalization of observed selectivity.

These computational approaches complement experimental studies by providing detailed insights into the factors that govern the chemical behavior of this compound and its derivatives, thereby guiding the design of new molecules with desired reactivity profiles.

Advanced Spectroscopic and Spectrometric Characterization of 6 Cyclopropylphthalazin 1 2h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 6-cyclopropylphthalazin-1(2H)-one, providing detailed information about the proton and carbon environments and their connectivity.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the phthalazinone core, the protons of the cyclopropyl (B3062369) ring, and the N-H proton of the lactam.

Aromatic Region: The protons on the benzene (B151609) ring portion of the phthalazinone system will typically appear in the downfield region, generally between δ 7.0 and 8.5 ppm. mdpi.com For instance, in related phthalazinone derivatives, the proton at the H-8 position (adjacent to the carbonyl group) is often the most deshielded, with chemical shifts observed around δ 8.46 ppm. mdpi.com The specific splitting patterns (e.g., doublets, triplets, or multiplets) will depend on the coupling interactions between adjacent protons on the ring.

Cyclopropyl Protons: The protons of the cyclopropyl group will resonate in the upfield region, characteristic of strained aliphatic rings. The methine proton (CH) and the methylene (B1212753) protons (CH₂) will have distinct chemical shifts, typically found between δ 0.5 and 2.5 ppm.

N-H Proton: The lactam proton (N-H) is expected to be a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. In many phthalazinone structures, this proton signal appears significantly downfield, sometimes above δ 10.0 ppm. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 7.0 - 8.5 | m |

| Lactam N-H | > 10.0 | br s |

| Cyclopropyl CH | 1.5 - 2.5 | m |

Predicted values are based on data from analogous phthalazinone structures. mdpi.comresearchgate.net

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, and the cyclopropyl carbons.

Carbonyl Carbon: The lactam carbonyl carbon (C=O) is the most deshielded carbon in the molecule, with a characteristic chemical shift expected in the range of δ 158-170 ppm. mdpi.comnih.gov In various phthalazinone derivatives, this peak is consistently observed around δ 159-168 ppm. mdpi.com

Aromatic and Heterocyclic Carbons: The sp²-hybridized carbons of the fused aromatic rings will resonate between δ 120 and 150 ppm. nih.gov The specific shifts depend on the electronic environment and substitution.

Cyclopropyl Carbons: The carbons of the cyclopropyl ring will appear in the upfield region of the spectrum, typically between δ 5 and 20 ppm, reflecting their aliphatic nature.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 158 - 170 |

| Aromatic & Heterocyclic (C, CH) | 120 - 150 |

| Cyclopropyl (CH) | 10 - 20 |

Predicted values are based on data from analogous phthalazinone structures. mdpi.comnih.gov

To confirm the structural assignments from 1D NMR, a variety of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks, definitively connecting adjacent protons within the aromatic ring and the cyclopropyl group.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two to three bonds. This is crucial for establishing the connectivity between the cyclopropyl substituent and the phthalazinone core and for assigning quaternary (non-protonated) carbons.

Solid-State NMR (ssNMR): For studying the compound in its solid, crystalline form, ssNMR can provide information about polymorphism, molecular packing, and intermolecular interactions that are averaged out in solution-state NMR.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. The nominal molecular weight of the compound (C₁₁H₁₀N₂O) is 186.21 g/mol .

Analysis of related phthalazinone structures shows that fragmentation often involves the heterocyclic ring, leading to characteristic product ions that can help confirm the core structure. researchgate.net

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is used to determine the elemental composition of the molecule. For this compound, HRMS would be used to confirm its molecular formula, C₁₁H₁₀N₂O. The calculated exact mass for the protonated molecule, [M+H]⁺, would be compared to the experimentally measured value, with an expected mass accuracy of less than 5 ppm. This technique is a cornerstone for confirming the identity of newly synthesized compounds. mdpi.com

Table 3: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₁H₁₁N₂O⁺ | 187.0866 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present.

Carbonyl Stretch: A prominent and sharp absorption band corresponding to the C=O stretching vibration of the lactam ring is expected in the IR spectrum. For phthalazinone derivatives, this band typically appears in the region of 1650-1685 cm⁻¹. researchgate.net

N-H Stretch: The stretching vibration of the N-H bond will likely appear as a broad band in the region of 3100-3300 cm⁻¹, characteristic of hydrogen-bonded amides. researchgate.net

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region.

Cyclopropyl C-H Stretches: The C-H stretching vibrations of the cyclopropyl group will occur in the aliphatic region, typically between 2850 and 3000 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bonds of the aromatic system and the symmetric vibrations of the cyclopropyl ring, which may be weak in the IR spectrum.

Table 4: Predicted Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3100 - 3300 (broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| C=O (Lactam) | Stretch | 1650 - 1685 (strong) |

Predicted values are based on data from analogous phthalazinone structures. researchgate.net

UV-Visible (UV-Vis) Absorption and Emission Spectroscopy for Electronic Structure

No published studies were found that report the UV-Visible absorption or emission spectra of this compound. Such data would be invaluable for understanding the electronic transitions within the molecule, including the influence of the cyclopropyl and phthalazinone moieties on the absorption and emission maxima. Typically, the UV-Vis spectrum of a phthalazinone derivative would exhibit characteristic absorption bands corresponding to π→π* and n→π* transitions within the aromatic and heterocyclic ring systems. The specific wavelengths and intensities of these absorptions for this compound remain to be determined experimentally.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis

There is no available XPS data for this compound in the public domain. XPS analysis would provide quantitative elemental composition of the compound's surface and detailed information about the chemical states of the constituent elements, particularly carbon, nitrogen, and oxygen. High-resolution scans of the C 1s, N 1s, and O 1s regions would allow for the differentiation of the various chemical environments of these atoms within the molecule, such as the carbonyl group, the amide linkage, the aromatic ring, and the cyclopropyl group. However, without experimental data, a detailed analysis is not possible.

Advanced Microscopic and Diffraction Characterization of 6 Cyclopropylphthalazin 1 2h One

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction is a cornerstone technique for elucidating the atomic and molecular structure of a crystal. By analyzing the scattering pattern of X-rays that have passed through a crystalline sample, detailed information about the arrangement of atoms, bond lengths, and bond angles can be obtained.

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional structure of a crystalline compound. This technique would provide the absolute configuration and detailed conformational analysis of 6-cyclopropylphthalazin-1(2H)-one. The expected outcome of such an analysis would be a complete set of crystallographic data.

Table 1: Hypothetical Single Crystal XRD Data for this compound

| Parameter | Expected Value |

| Chemical formula | C₁₁H₁₀N₂O |

| Formula weight | 186.21 g/mol |

| Crystal system | To be determined |

| Space group | To be determined |

| Unit cell dimensions | a, b, c (Å), α, β, γ (°) - To be determined |

| Volume (ų) | To be determined |

| Z (molecules/unit cell) | To be determined |

| Density (calculated) | To be determined |

| R-factor | To be determined |

Note: This table is hypothetical and for illustrative purposes only. Actual data can only be obtained through experimental analysis.

Powder X-ray Diffraction for Bulk Crystalline Phases

Powder X-ray diffraction (PXRD) is an essential tool for analyzing the crystalline properties of a bulk sample. It is used to identify crystalline phases, determine the degree of crystallinity, and can be used for quantitative analysis of different polymorphs. A PXRD pattern for this compound would present a unique fingerprint of its crystalline form, with diffraction peaks at specific 2θ angles.

Small-Angle X-ray Scattering (SAXS) and Grazing Incidence Small-Angle X-ray Scattering (GISAXS)

SAXS and GISAXS are techniques used to investigate nanoscale structures, such as particle size and shape, or the ordering in mesoporous materials. For a compound like this compound, these methods could be employed to study nanoparticle formulations or thin films, providing information on morphology and distribution at the nanoscale.

Extended X-ray Absorption Fine Structure (EXAFS) and Near Edge X-ray Absorption Fine Structure (NEXAFS)

EXAFS and NEXAFS are synchrotron-based techniques that provide information on the local atomic structure and electronic states of a specific element. For this compound, these methods could probe the local environment of the nitrogen and oxygen atoms, yielding data on coordination numbers, interatomic distances, and oxidation states.

Electron Microscopy Techniques for Morphology and Nanostructure

Electron microscopy utilizes a beam of accelerated electrons to visualize specimens at a much higher resolution than light microscopy.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is used to produce high-resolution images of the surface of a sample. An SEM analysis of this compound would reveal the morphology of its crystals or particles, including their size, shape, and surface texture.

Transmission Electron Microscopy (TEM) for Internal Structure and High-Resolution Imaging (HRTEM, HAADF, STEM, In-situ TEM)

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the internal structure of materials at high resolution. A beam of electrons is transmitted through an ultra-thin specimen, interacting with the material to form an image. Various modes of TEM provide different types of information.

High-Resolution TEM (HRTEM) allows for the direct imaging of the atomic lattice of a crystalline material. For this compound, HRTEM could potentially be used to visualize the crystal lattice, identify crystallographic planes, and characterize defects such as dislocations or stacking faults within its crystalline structure.

Scanning Transmission Electron Microscopy (STEM) focuses the electron beam to a fine spot that is scanned across the sample. This enables techniques like High-Angle Annular Dark-Field (HAADF) imaging. In HAADF-STEM, the image contrast is highly sensitive to the atomic number (Z-contrast) of the elements in the sample. nih.gov This would be useful for identifying any heavier atoms or impurities that might be present within the organic matrix of the compound.

In-situ TEM involves observing the sample directly within the microscope while it is subjected to external stimuli such as heating, cooling, or mechanical stress. nih.gov In-situ heating studies on this compound could reveal mechanisms of phase transitions, thermal decomposition pathways, or changes in crystalline structure at elevated temperatures. nih.gov

Table 1: Potential TEM Analysis of this compound

| Technique | Potential Information Gathered | Hypothetical Application |

|---|---|---|

| HRTEM | Direct imaging of crystal lattice, visualization of lattice fringes, identification of crystalline defects. | Confirming the crystal structure and assessing the crystalline perfection of synthesized this compound powders. |

| HAADF-STEM | Z-contrast imaging to map elemental distribution, detection of heavy-element impurities. nih.gov | Screening for residual catalyst particles (e.g., palladium) from synthesis or mapping the distribution of any incorporated heteroatoms. |

| In-situ TEM | Real-time observation of structural changes induced by temperature or other stimuli. nih.gov | Studying the melting behavior, sublimation, or solid-state phase transformations of the compound to understand its thermal stability. |

Electron Backscatter Diffraction (EBSD) for Crystallographic Orientation

Electron Backscatter Diffraction (EBSD) is a scanning electron microscope (SEM)-based technique used to determine the crystallographic orientation of individual grains in a polycrystalline sample. strath.ac.ukstrath.ac.uk The electron beam is scanned across a tilted sample, and the resulting diffraction patterns (Kikuchi patterns) are captured and indexed to determine the crystal orientation at each point. youtube.com

For a polycrystalline sample of this compound, EBSD could generate orientation maps, which are color-coded images representing the crystallographic orientation of each grain. This analysis provides quantitative data on grain size, grain boundary characteristics, and crystallographic texture (preferred orientation). copernicus.orgresearchgate.net Such information is crucial for understanding how processing conditions (e.g., crystallization method, annealing) affect the microstructure, which in turn influences the bulk properties of the material.

Table 2: Potential EBSD Analysis of this compound

| Parameter | Information Provided | Hypothetical Application |

|---|---|---|

| Orientation Map | Visual representation of the crystallographic orientation of grains. | To assess the microstructural homogeneity of a compacted powder or a thin film of the compound. |

| Grain Size Distribution | Statistical analysis of the sizes of individual crystallites. | To determine how different solvent systems or cooling rates during crystallization affect the resulting grain size. |

| Texture Analysis | Identification of preferred crystallographic orientations (texture). copernicus.org | To understand if mechanical pressing or other processing steps induce a preferred alignment of the crystals, which could impact anisotropic properties. |

| Grain Boundary Character | Analysis of the misorientation angles between adjacent grains. researchgate.net | To study the nature of the interfaces between crystallites, which can influence mechanical stability and chemical reactivity. |

Scanning Probe Microscopy for Surface Topography and Local Properties

Scanning Probe Microscopy (SPM) techniques create images of surfaces by scanning a sharp physical probe across the sample. They are essential for characterizing surface morphology at the nanoscale.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) generates a three-dimensional topographic map of a surface by measuring the forces between a sharp tip and the sample. nih.govnih.gov It can be operated in various environments and does not require the sample to be conductive. nih.gov

If this compound were deposited as a thin film or grown as a single crystal, AFM could be used to:

Visualize the surface morphology, including features like crystal steps, terraces, and screw dislocations.

Quantify surface roughness, which is important for applications where the compound is used as a coating or in a layered device.

Observe the growth mechanism of crystals or thin films by imaging the surface at different stages of deposition. researchgate.net

Scanning Tunneling Microscopy (STM)

Scanning Tunneling Microscopy (STM) provides atomic-resolution images of conductive or semiconductive surfaces. wikipedia.org It operates based on the quantum tunneling current that flows between a sharp metallic tip and the sample surface when they are brought into close proximity. utk.edu

The application of STM to an organic molecule like this compound would typically require it to be adsorbed as a monolayer on a conductive substrate (e.g., gold, graphite). washington.edu Such a study could provide unparalleled insight into:

The arrangement of individual molecules on the surface.

The formation of self-assembled monolayers.

The local density of electronic states (LDOS) near the Fermi level, which can be probed using scanning tunneling spectroscopy (STS), a related technique. wikipedia.org

Table 3: Potential SPM Analysis of this compound

| Technique | Information Provided | Hypothetical Application |

|---|---|---|

| AFM | High-resolution 3D surface topography, surface roughness parameters (e.g., Ra, Rq), visualization of crystal growth features. researchgate.net | Characterizing the surface quality of a thin film for electronic applications or studying the morphology of crystals grown from different solvents. |

| STM | Atomic-resolution imaging of molecular arrangement on a conductive substrate, local electronic structure (via STS). wikipedia.orgaps.org | Investigating the self-assembly behavior of the molecule on a surface and probing its frontier molecular orbitals. |

Advanced Surface Characterization Techniques

Auger Electron Spectroscopy (AES)

Auger Electron Spectroscopy (AES) is a highly surface-sensitive analytical technique used to determine the elemental composition of the top few nanometers of a sample surface. wikipedia.org The technique involves bombarding the surface with a primary electron beam, which causes the emission of "Auger electrons" with energies characteristic of the elements present. youtube.com

For this compound, AES would be used to:

Verify the surface purity of a synthesized sample, detecting any elemental contaminants.

Confirm the expected elemental composition (Carbon, Nitrogen, Oxygen).

Perform depth profiling, where an ion gun is used to sputter away surface layers, allowing for the analysis of composition as a function of depth. This would be useful for analyzing thin films or identifying surface oxides or contaminants.

Table 4: Potential AES Analysis of this compound

| Analysis Mode | Information Provided | Hypothetical Application |

|---|---|---|

| Surface Scan | Elemental composition of the outermost surface layers (typically 1-5 nm). wikipedia.org | To check for surface contamination (e.g., sodium, silicon, sulfur) on a crystal or powder sample after synthesis and cleaning. |

| Depth Profile | Elemental composition as a function of depth from the surface. | To analyze the composition of a multi-layer film containing the compound or to determine the thickness of a surface contamination layer. |

Secondary Ion Mass Spectrometry (SIMS) and Time-of-Flight SIMS (ToF-SIMS)

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique used to determine the elemental and molecular composition of the very top layers of a solid material. carleton.edu In a SIMS experiment, a primary ion beam (e.g., Ga+, Cs+) is directed at the sample surface, causing the ejection of secondary ions. carleton.edu These secondary ions are then analyzed by a mass spectrometer to identify the atomic and molecular species present on the surface.

Time-of-Flight SIMS (ToF-SIMS) is an advanced variant of SIMS that is particularly well-suited for the analysis of organic and polymeric materials. eag.comrice.edu It utilizes a pulsed primary ion beam and measures the time it takes for the ejected secondary ions to travel through a flight tube to a detector. carleton.edu Since ions with different mass-to-charge ratios travel at different velocities, their flight times differ, allowing for high-resolution mass analysis. carleton.edueag.com ToF-SIMS is capable of detecting molecular ions, providing valuable information about the chemical structure of the surface with high sensitivity, often in the parts-per-million range. carleton.edurice.edu

For this compound, ToF-SIMS could be employed to:

Verify Surface Purity: Detect any residual solvents, synthesis byproducts, or other contaminants on the crystal surfaces.

Characterize Surface Chemistry: Identify the orientation of the molecules at the crystal surface by analyzing the fragmentation patterns.

Map Chemical Heterogeneity: Spatially resolve the distribution of different chemical species across the sample surface with sub-micron resolution. carleton.edu

The following table illustrates the kind of data that could be obtained from a hypothetical ToF-SIMS analysis of this compound, showing expected molecular and fragment ions.

| Hypothetical ToF-SIMS Data for this compound | |

| Mass-to-Charge Ratio (m/z) | Possible Ion Assignment |

| 198.23 | [M+H]+ (Protonated Molecule) |

| 170.19 | [M-C2H4+H]+ (Loss of ethylene (B1197577) from cyclopropyl (B3062369) group) |

| 157.15 | [M-C3H5]+ (Loss of cyclopropyl group) |

| 145.15 | [M-C3H5N]+ (Further fragmentation) |

| 130.13 | [Phthalazinone core]+ |

Low-Energy Electron Diffraction (LEED) and Reflection High-Energy Electron Diffraction (RHEED)

Low-Energy Electron Diffraction (LEED) is a powerful technique for determining the crystallographic structure of the surface of single-crystal materials. bhu.ac.inwikipedia.org It involves directing a collimated beam of low-energy electrons (20-200 eV) at a sample and observing the diffraction pattern of the elastically scattered electrons on a fluorescent screen. bhu.ac.inwikipedia.org The resulting pattern provides information about the symmetry, periodicity, and quality of the crystal lattice at the surface. bhu.ac.inlibretexts.org

Reflection High-Energy Electron Diffraction (RHEED) is a complementary technique where a high-energy electron beam (10-50 keV) strikes the sample at a grazing angle. The diffracted electrons form a pattern on a detector that reveals information about the surface structure, morphology, and crystal quality.

For a crystalline sample of this compound, these techniques could provide:

Surface Crystal Structure Determination: LEED patterns can reveal the two-dimensional unit cell of the crystal surface. bhu.ac.in

Analysis of Surface Reconstruction: Detect any deviations in the atomic arrangement at the surface compared to the bulk crystal.

In-situ Monitoring of Thin Film Growth: RHEED is particularly useful for monitoring the layer-by-layer growth of thin films, which could be relevant if creating ordered layers of this compound on a substrate.

A hypothetical LEED experiment on a single crystal of this compound would yield a diffraction pattern. The analysis of this pattern would provide the parameters of the surface unit cell.

| Hypothetical LEED Data for a Single Crystal of this compound | |

| Parameter | Hypothetical Value |

| Surface Symmetry | p2gg |

| Lattice Constant a | 8.5 Å |

| Lattice Constant b | 12.2 Å |

| Angle γ | 90° |

Tomographic and 3D Characterization Methods

Tomographic methods are essential for understanding the three-dimensional structure of materials. These techniques generate a series of two-dimensional images that are computationally reconstructed into a 3D model.

Focused Ion Beam / Scanning Electron Microscopy (FIB/SEM) Tomography

Focused Ion Beam / Scanning Electron Microscopy (FIB/SEM) tomography is a technique that combines the imaging capabilities of an SEM with the milling precision of a FIB. eag.com The FIB is used to sequentially remove thin layers of material from the sample, and after each layer is removed, the SEM captures an image of the newly exposed cross-section. eag.com This process is repeated to generate a stack of images that can be reconstructed into a high-resolution 3D model of the sample's internal structure. encyclopedia.pub

For polycrystalline or formulated samples of this compound, FIB/SEM tomography could be used to:

Visualize Crystal Morphology in 3D: Characterize the size, shape, and spatial arrangement of individual crystallites within a bulk powder or solid formulation.

Analyze Porosity and Void Distribution: Quantify the pore network and void spaces within a compacted sample, which can influence properties like dissolution rate. wiley.com

Investigate Interfacial Structures: Examine the interface between this compound crystals and other components in a composite material.

| Hypothetical FIB/SEM Tomography Data for a this compound Powder | |

| Parameter | Hypothetical Measurement |

| Voxel Size | 10 x 10 x 10 nm³ |

| Reconstructed Volume | 20 x 15 x 10 µm³ |

| Average Crystal Size | 5.8 µm |

| Porosity | 22.5% |

Atom Probe Tomography

Atom Probe Tomography (APT) is a unique analytical technique that provides three-dimensional chemical imaging with near-atomic resolution. cambridge.orgacs.org In APT, a sharp, needle-shaped specimen is subjected to a high electric field and laser or voltage pulses, which trigger the field evaporation of individual atoms from the surface. cambridge.org The evaporated ions are projected onto a position-sensitive detector, allowing for the reconstruction of the 3D atomic distribution with high chemical sensitivity. acs.orgosti.gov

While challenging for some organic materials, APT has been successfully applied to small-molecule organic systems. cambridge.orgacs.org If applied to this compound, APT could potentially:

Map 3D Molecular Distribution: Determine the precise three-dimensional arrangement of molecules within a crystalline or amorphous sample.

Identify and Locate Impurities: Detect and map the location of impurity molecules or dopants within the material's structure with sub-nanometer resolution. acs.org

Analyze Interfaces at the Atomic Scale: Provide detailed chemical information about grain boundaries or interfaces between different material phases. mines.edu

| Hypothetical Atom Probe Tomography Analysis Parameters for this compound | |

| Parameter | Typical Value |

| Specimen Tip Radius | < 100 nm |

| Analysis Temperature | 20 - 80 K |

| Laser Pulse Energy | 1 - 10 pJ |

| Spatial Resolution | ~0.3-0.5 nm |

| Analytical Sensitivity | < 50 ppm |

Computational and Theoretical Chemistry of 6 Cyclopropylphthalazin 1 2h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in quantum mechanics, can provide deep insights into electronic structure and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its balance of accuracy and computational cost. A DFT study of 6-cyclopropylphthalazin-1(2H)-one would typically involve:

Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule. This is achieved by finding the minimum energy geometry on the potential energy surface. Different functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, 6-311++G(d,p)) would be tested to find a level of theory that accurately represents the system.

Electronic Properties: Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. These include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of interaction with other molecules.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.

A hypothetical data table for DFT-calculated electronic properties might look like this:

| Property | Calculated Value (Hypothetical) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 Debye |

Reactivity Descriptors: DFT calculations can also yield global and local reactivity descriptors based on conceptual DFT. These include electronegativity, chemical hardness, softness, and the Fukui function, which predicts the most reactive sites in the molecule.

Ab Initio and Semi-Empirical Methods

While DFT is popular, other quantum chemical methods could also be applied:

Ab Initio Methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are derived directly from first principles without empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. A comparative study using different ab initio methods could validate the results obtained from DFT.

Semi-Empirical Methods: Methods like AM1, PM3, and the more recent PM7 are much faster than DFT or ab initio methods because they use parameters derived from experimental data. While less accurate, they are useful for initial explorations of large systems or for providing a starting point for higher-level calculations.

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulations provide insights into the dynamic behavior of molecules and their interactions with their environment.

Conformational Analysis and Energy Minimization

The presence of the flexible cyclopropyl (B3062369) group necessitates a thorough conformational analysis to identify the most stable spatial arrangement of the atoms.

Potential Energy Surface (PES) Scan: A systematic scan of the dihedral angles associated with the cyclopropyl group's rotation would be performed to map the potential energy surface. This would reveal the various possible conformers and the energy barriers between them.

Energy Minimization: Each identified conformer would then be subjected to geometry optimization to find the local energy minimum. The conformer with the lowest energy is the most stable and likely the most populated at equilibrium.

A hypothetical table summarizing conformational analysis could be:

| Conformer | Relative Energy (kcal/mol) | Population (%) |

| A (Global Minimum) | 0.00 | 95.4 |

| B | 2.15 | 4.5 |

| C | 3.50 | 0.1 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations would be employed to study the dynamic behavior of this compound over time.

Simulation Setup: An MD simulation would require a force field, which is a set of parameters that describe the potential energy of the system. A suitable force field (e.g., GAFF, OPLS) would be chosen and parameterized if necessary. The molecule would be placed in a simulation box, often with a solvent like water, to mimic realistic conditions.

Analysis of Trajectories: The simulation would generate trajectories of atomic positions and velocities over time. Analysis of these trajectories can reveal:

Conformational Flexibility: How the molecule explores different conformations and the timescales of these changes.

Solvent Effects: How the surrounding solvent molecules interact with and influence the structure and dynamics of the solute.

Thermodynamic Properties: Properties like radial distribution functions can provide information about the solvation shell structure.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods are powerful tools for predicting spectroscopic properties, which can aid in the experimental characterization of a compound.

NMR Spectroscopy: DFT calculations, particularly using the GIAO (Gauge-Including Atomic Orbital) method, can predict the chemical shifts of ¹H and ¹³C atoms. These predicted spectra can be compared with experimental data to confirm the structure.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy. The resulting theoretical IR spectrum can be compared with an experimental spectrum to identify characteristic vibrational modes.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and, consequently, the UV-Vis absorption spectrum. This can provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations.

A hypothetical table for predicted spectroscopic data:

| Spectrum | Predicted Peak(s) |

| ¹H NMR (δ, ppm) | 7.8 (d), 7.5 (d), 7.2 (t), 2.5 (m), 1.1 (m), 0.9 (m) |

| ¹³C NMR (δ, ppm) | 160.1, 145.2, 133.5, 129.8, 128.4, 125.6, 15.3, 8.7 |

| IR (cm⁻¹) | 3050 (N-H stretch), 1680 (C=O stretch), 1600 (C=N stretch) |

| UV-Vis (λmax, nm) | 285, 320 |

Reaction Pathway and Transition State Analysis

The synthesis of phthalazinone derivatives involves several chemical transformations. Computational chemistry offers powerful tools to elucidate the intricate details of these reaction mechanisms.

The formation of the phthalazinone core, for instance, can be computationally modeled to understand the step-by-step process of the reaction. A plausible synthetic route could involve the condensation of a phthalic anhydride (B1165640) derivative with hydrazine (B178648). Density Functional Theory (DFT) is a common method used to investigate such reaction mechanisms. tib.eu By calculating the energies of reactants, intermediates, products, and transition states, a detailed energy profile of the reaction can be constructed.

For a hypothetical reaction, the calculated energy profile would reveal the activation energies for each step, indicating the rate-determining step of the reaction. The geometry of the transition states can also be optimized, providing a three-dimensional picture of the atomic rearrangements that occur during the bond-breaking and bond-forming processes.

Illustrative Data Table: Hypothetical Reaction Intermediates and Transition States

| Step | Species | Relative Energy (kcal/mol) | Description |

| 1 | Reactants | 0.0 | Starting materials |

| 2 | Transition State 1 | +25.3 | Formation of the initial adduct |

| 3 | Intermediate 1 | -5.2 | Initial adduct |

| 4 | Transition State 2 | +15.8 | Dehydration step |

| 5 | Product | -20.1 | Phthalazinone ring |

Note: The data in this table is purely illustrative and does not represent actual calculated values for the synthesis of this compound.

Based on the transition state theory and the calculated activation energies, kinetic simulations can be performed to predict the reaction rates at different temperatures. These simulations can help in optimizing reaction conditions by identifying the temperatures and concentrations that favor the desired product formation while minimizing side reactions. tib.eu

The Arrhenius equation, a cornerstone of chemical kinetics, can be parameterized using the computationally derived activation energies to estimate the rate constants. This allows for a quantitative understanding of the reaction kinetics without the need for extensive experimental work.

Illustrative Data Table: Hypothetical Rate Constants

| Temperature (K) | Rate Constant (s⁻¹) |

| 298 | 1.2 x 10⁻⁴ |

| 323 | 8.5 x 10⁻⁴ |

| 348 | 4.7 x 10⁻³ |

Note: The data in this table is for illustrative purposes and does not represent actual kinetic data for the synthesis of this compound.

Intermolecular Interactions and Self-Assembly Propensities

The way molecules of this compound interact with each other in the solid state is crucial for its crystal structure and physical properties. Computational methods are invaluable in studying these non-covalent interactions. mdpi.comrsc.org

The phthalazinone core contains hydrogen bond donors (N-H) and acceptors (C=O), which are expected to play a significant role in the formation of supramolecular assemblies. exlibrisgroup.com The cyclopropyl group and the aromatic ring can also participate in weaker van der Waals interactions and potential C-H···π interactions.

Computational techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify these intermolecular interactions. researchgate.net These methods can identify the specific atoms involved in the interactions and determine their strength. Molecular dynamics simulations can further be employed to predict how these interactions might lead to the self-assembly of molecules into larger, ordered structures. Current time information in Bangalore, IN.mdpi.com

Future Research Directions and Unexplored Avenues in 6 Cyclopropylphthalazin 1 2h One Chemistry

Development of Novel Synthetic Routes to the 6-Cyclopropylphthalazin-1(2H)-one Core

The current synthesis of this compound often relies on classical multi-step procedures. Future research should prioritize the development of more efficient, convergent, and environmentally benign synthetic strategies.

Key Research Objectives:

Multicomponent Reactions (MCRs): Investigating one-pot, multicomponent reactions could significantly streamline the synthesis of the phthalazinone core. researchgate.netresearchgate.net A potential MCR could involve the condensation of a suitably substituted phthalic anhydride (B1165640) or phthalaldehyde, a hydrazine (B178648) source, and a cyclopropyl-containing building block.

C-H Activation Strategies: Direct C-H functionalization of a pre-formed phthalazinone core with a cyclopropyl (B3062369) group, or vice-versa, represents a highly atom-economical approach. Research into transition-metal catalyzed C-H cyclopropylation would be a groundbreaking advancement.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. researchgate.net Developing a flow-based synthesis of this compound could lead to higher yields and purity while minimizing hazardous intermediates.

Novel Cyclopropanation Methods: Exploring new methods for introducing the cyclopropyl moiety onto the aromatic ring is crucial. This could involve the use of novel cyclopropanating agents that are safer and more efficient than traditional reagents. nih.gov

Exploration of Advanced Stereoselective Methodologies for this compound

While the cyclopropyl group in the parent molecule is achiral, the introduction of substituents on the cyclopropane (B1198618) ring or the phthalazinone core can generate stereocenters. The development of stereoselective synthetic methods is therefore a critical area for future investigation.

Key Research Objectives:

Asymmetric Cyclopropanation: The development of catalytic asymmetric cyclopropanation methods to introduce a chiral cyclopropyl group onto the phthalazinone precursor would be highly valuable. organic-chemistry.orgacs.org This could involve the use of chiral catalysts, such as those based on ruthenium or cobalt, to control the stereochemistry of the cyclopropane ring formation. organic-chemistry.orgacs.org

Enantioselective Dearomatization: Recent advances in the asymmetric dearomatization of phthalazines using organocatalysis present an exciting opportunity. rsc.org This strategy could be adapted to generate chiral dihydrophthalazinone intermediates that can be further elaborated to enantiopure this compound derivatives.

Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries in a multi-step sequence involving aldol (B89426) condensation, cyclopropanation, and retro-aldol reactions offers a powerful strategy for the synthesis of enantiopure cyclopropane carboxaldehydes, which could be key intermediates. nih.gov

Biocatalysis: Employing enzymes for the stereoselective synthesis of keto-functionalized cyclopropanes represents a green and highly selective approach. nih.gov Engineered enzymes could potentially be used to create chiral cyclopropyl ketones as precursors to the target molecule.

Investigation of Unconventional Reactivity Patterns of the Cyclopropyl-Phthalazinone System

The unique electronic and steric properties of the cyclopropyl group can influence the reactivity of the phthalazinone system in unexpected ways. A deeper understanding of these reactivity patterns can open doors to novel functionalization strategies.

Key Research Objectives:

Cyclopropane Ring-Opening Reactions: Investigating the conditions under which the cyclopropane ring can undergo selective ring-opening would provide access to a new range of functionalized phthalazinone derivatives. This could be triggered by electrophiles, nucleophiles, or radical initiators.

Cycloaddition Reactions: Exploring the participation of the phthalazinone ring or the cyclopropyl group in cycloaddition reactions could lead to the synthesis of complex polycyclic systems with novel biological activities.

Photoredox Catalysis: The use of photoredox catalysis could enable novel transformations of the this compound core that are not accessible through traditional thermal methods. researchgate.net This could include, for example, the direct functionalization of the cyclopropyl ring.

Application of Machine Learning and Artificial Intelligence in Phthalazinone Synthesis and Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis and drug discovery. researchgate.net These powerful computational tools can accelerate the development of novel phthalazinone derivatives.

Key Research Objectives:

Reaction Optimization: ML algorithms can be trained on existing reaction data to predict optimal reaction conditions (e.g., catalyst, solvent, temperature) for the synthesis of this compound and its analogues, thereby reducing the time and resources required for experimental optimization. researchgate.net

De Novo Design: Generative AI models can be employed to design novel phthalazinone derivatives with desired physicochemical and pharmacological properties. These models can explore a vast chemical space to identify promising new drug candidates.

Predictive Modeling: QSAR (Quantitative Structure-Activity Relationship) models built using ML can predict the biological activity of newly designed phthalazinone derivatives, allowing for the prioritization of compounds for synthesis and testing.

Design and Synthesis of Advanced Phthalazinone-Cyclopropyl Hybrid Systems

The combination of the this compound scaffold with other pharmacophores in a single molecule, creating hybrid systems, is a promising strategy to develop multifunctional drugs with improved efficacy and novel mechanisms of action.

Key Research Objectives:

PARP Inhibitor-Based Hybrids: Designing hybrids that link the this compound moiety to other anticancer agents could lead to synergistic effects and overcome drug resistance. For example, hybrids with EGFR inhibitors or other DNA damage response proteins could be explored. nih.gov

Dual-Target Inhibitors: The cyclopropyl-phthalazinone core can be incorporated into molecules designed to inhibit two distinct biological targets simultaneously, potentially leading to improved therapeutic outcomes in complex diseases.

Bioisosteric Replacements: The pyridopyridazinone scaffold has been successfully used as a bioisostere of the phthalazinone nucleus in the design of potent PARP-1 inhibitors. Exploring other heterocyclic systems as bioisosteres for the phthalazinone core, while retaining the crucial cyclopropyl group, could lead to novel intellectual property and improved drug-like properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-cyclopropylphthalazin-1(2H)-one, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves cyclopropane introduction via nucleophilic substitution or cross-coupling reactions. For example, cyclopropane groups can be introduced using cyclopropylboronic acids under Suzuki-Miyaura conditions . Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions .

- Temperature control : Reactions often proceed at 80–100°C to balance yield and side-product formation .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical techniques :

- NMR spectroscopy : Assign peaks for the phthalazinone core (e.g., carbonyl at ~165 ppm in ¹³C NMR) and cyclopropane protons .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error .

- X-ray crystallography : Resolve crystal packing and intramolecular interactions (e.g., hydrogen bonding) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in molecular conformation predictions for this compound?

- Case study : The title compound’s monoclinic crystal system (space group P2₁/n) shows a β angle of 95.2°, influencing hydrogen-bonding networks .

- Methodology :

- Compare experimental lattice parameters (e.g., a = 6.9277 Å, b = 9.2087 Å) with DFT-optimized geometries .

- Analyze intramolecular interactions (e.g., N–H⋯O bonds) via Hirshfeld surfaces to explain stability .

| Parameter | Value |

|---|---|

| Space group | P2₁/n |

| a (Å) | 6.9277 |

| β (°) | 95.246 |

| Hydrogen bonds | N–H⋯O (2.89 Å) |

Q. How should conflicting bioactivity data for phthalazinone derivatives be addressed in pharmacological studies?

- Example : Discrepancies in reported IC₅₀ values for antimicrobial activity may arise from assay conditions (e.g., bacterial strain variability) .

- Resolution strategy :

- Standardize assays using CLSI guidelines for MIC testing .

- Include positive controls (e.g., ciprofloxacin) and validate via dose-response curves .

- Use molecular docking to correlate substituent effects (e.g., cyclopropane’s steric bulk) with target binding .

Q. What advanced spectroscopic techniques can resolve ambiguities in cyclopropane group orientation?

- NOESY/ROESY NMR : Detect through-space correlations between cyclopropane protons and adjacent aromatic protons .

- Vibrational spectroscopy : FTIR peaks at ~3050 cm⁻¹ (C–H stretching of cyclopropane) and 1670 cm⁻¹ (C=O) confirm functional groups .

Methodological Guidelines for Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in synthetic yields reported across studies?

- Root-cause analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.